[5-(Ethylsulfanyl)furan-3-yl]boronic acid
CAS No.:
Cat. No.: VC17588823
Molecular Formula: C6H9BO3S
Molecular Weight: 172.01 g/mol
* For research use only. Not for human or veterinary use.
![[5-(Ethylsulfanyl)furan-3-yl]boronic acid -](/images/structure/VC17588823.png)
Specification
Molecular Formula | C6H9BO3S |
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Molecular Weight | 172.01 g/mol |
IUPAC Name | (5-ethylsulfanylfuran-3-yl)boronic acid |
Standard InChI | InChI=1S/C6H9BO3S/c1-2-11-6-3-5(4-10-6)7(8)9/h3-4,8-9H,2H2,1H3 |
Standard InChI Key | UVBRJMZTVLJELN-UHFFFAOYSA-N |
Canonical SMILES | B(C1=COC(=C1)SCC)(O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecular formula of [5-(Ethylsulfanyl)furan-3-yl]boronic acid is C₆H₉BO₃S, with a molecular weight of 172.01 g/mol. The furan ring provides a planar, aromatic framework, while the boronic acid (–B(OH)₂) and ethylsulfanyl (–SCH₂CH₃) groups introduce distinct electronic and steric effects:
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Boronic Acid Group: Enhances reactivity in Suzuki-Miyaura couplings and imparts pH-dependent Lewis acidity .
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Ethylsulfanyl Group: Acts as an electron-donating substituent, modulating the electronic environment of the furan ring and influencing regioselectivity in reactions .
Table 1: Comparative Properties of Related Furan Boronic Acids
*Predicted based on structural analogs.
Synthetic Methodologies
Retrosynthetic Analysis
Two primary strategies emerge for synthesizing [5-(Ethylsulfanyl)furan-3-yl]boronic acid:
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Boronation of Prefunctionalized Furan: Introduce the boronic acid group to a furan ring already bearing the ethylsulfanyl substituent.
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Post-Functionalization of Furan-3-boronic Acid: Modify commercially available furan-3-boronic acid by introducing the ethylsulfanyl group.
Route 1: Miyaura Borylation
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Starting Material: 5-(Ethylsulfanyl)furan-3-bromo.
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Borylation: React with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and base (KOAc) in THF at 80°C .
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Hydrolysis: Treat the pinacol boronate intermediate with HCl to yield the boronic acid.
Reaction Scheme:
Route 2: Thioether Formation
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Sulfanylation: Treat with ethyl mercaptan (CH₃CH₂SH) in the presence of a Lewis acid (e.g., BF₃·Et₂O) to introduce the ethylsulfanyl group at the 5-position .
Key Considerations:
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Protection of the boronic acid group may be necessary to prevent side reactions during sulfanylation.
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Purification via column chromatography or recrystallization ensures high purity (>95%).
Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
The boronic acid moiety enables participation in Suzuki reactions, forming carbon-carbon bonds with aryl halides. For example:
Applications:
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Synthesis of π-conjugated polymers for organic electronics.
Biological Activity
While direct studies are lacking, the ethylsulfanyl group is implicated in:
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Enzyme Inhibition: Analogous compounds inhibit kinases and proteases via sulfur-mediated interactions .
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Antimicrobial Activity: Thioether-containing boronic acids exhibit moderate activity against Gram-positive bacteria .
Future Directions
Research Opportunities
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Catalytic Applications: Explore use in asymmetric catalysis leveraging sulfur’s chirality.
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Drug Development: Screen for activity against HIV integrase or EGFR kinases, given precedents with related compounds .
Industrial Scaling
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